2-(3-methoxyphenoxy)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide
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Overview
Description
2-(3-methoxyphenoxy)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide is a complex organic compound that features both phenoxy and isoxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenoxy)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the use of Cu(I) or Ru(II) catalysts for a (3 + 2) cycloaddition reaction . This reaction forms the isoxazole ring, which is then further functionalized to introduce the methoxyphenyl group.
The phenoxyacetamide portion of the molecule can be synthesized through a nucleophilic substitution reaction, where 3-methoxyphenol reacts with chloroacetic acid under basic conditions. The final step involves coupling the isoxazole derivative with the phenoxyacetamide derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This could include the use of metal-free synthetic routes to avoid the high costs and toxicity associated with metal catalysts .
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxyphenoxy)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The isoxazole ring can be reduced under specific conditions to form isoxazoline derivatives.
Substitution: The phenoxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Phenolic derivatives.
Reduction: Isoxazoline derivatives.
Substitution: Various substituted phenoxy and methoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenoxy)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The isoxazole moiety is known to bind to various biological targets, potentially inhibiting enzymes or modulating receptor activity . The phenoxy and methoxy groups may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: An antibiotic that contains an isoxazole ring.
Muscimol: A psychoactive compound with an isoxazole structure.
Ibotenic Acid: A neurotoxin with an isoxazole core.
Uniqueness
2-(3-methoxyphenoxy)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide is unique due to the combination of its phenoxy and isoxazole moieties, which may confer distinct biological activities and chemical properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-(3-methoxyphenoxy)-N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-24-16-8-6-14(7-9-16)19-10-15(22-27-19)12-21-20(23)13-26-18-5-3-4-17(11-18)25-2/h3-11H,12-13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDPPTZEEJYPJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)COC3=CC=CC(=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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